molecular formula C22H23FN4O3 B6529738 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 1020454-52-7

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6529738
CAS No.: 1020454-52-7
M. Wt: 410.4 g/mol
InChI Key: QETUIUNTVAFYJY-UHFFFAOYSA-N
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Description

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17541877 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-29-19-6-4-3-5-18(19)25-11-13-26(14-12-25)22(28)21-20(30-2)15-27(24-21)17-9-7-16(23)8-10-17/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETUIUNTVAFYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets, including enzymes and receptors. The following sections will delve into the compound's synthesis, biological mechanisms, and specific activities observed in various studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the piperazine moiety. The general synthetic route may include:

  • Formation of the Pyrazole Core : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
  • Piperazine Integration : The piperazine ring can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an activated carbonyl compound.
  • Final Modifications : Further modifications may include methoxy group introductions and fluorination to enhance biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, such as cyclooxygenases (COX) or vascular endothelial growth factor receptors (VEGFR).
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways related to growth and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)18.36
PC-3 (Prostate)1.48
HepG2 (Liver)19.90

These findings suggest that the compound may effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in cell-based assays. Its structural similarity to known COX inhibitors suggests a potential role in modulating inflammatory responses.

Antimicrobial Activity

Preliminary evaluations indicate that this compound may possess antimicrobial properties against various pathogens. Testing against Gram-positive and Gram-negative bacteria has yielded promising results, although specific IC50 values were not detailed in the available literature.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Study on Tumor Cell Lines : A study assessed the impact of this compound on several tumor cell lines, revealing potent antiproliferative effects comparable to traditional chemotherapeutics like doxorubicin.
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.

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